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4-Chloro-6-methyl-1H-indazol-3-amine

Cat. No.: B2637606
CAS No.: 1388047-49-1
M. Wt: 181.62
InChI Key: VFBSZLYFVYFDOW-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Medicinal Chemistry and Chemical Biology

The indazole nucleus is a versatile scaffold found in numerous therapeutic agents approved by the FDA and in many compounds currently undergoing clinical evaluation. acs.orgnih.govresearchgate.net Its structural features allow it to act as a bioisostere for other important biological motifs, such as indoles or phenols, often with improved pharmacokinetic properties like metabolic stability and oral bioavailability. acs.org The two nitrogen atoms within the pyrazole (B372694) portion of the scaffold can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases. caribjscitech.comnih.gov This ability to mimic the adenine (B156593) of ATP makes indazoles particularly effective as competitive kinase inhibitors. caribjscitech.com The diverse biological activities associated with indazole derivatives include anti-inflammatory, antimicrobial, anti-HIV, and notably, potent anti-cancer properties. nih.govnih.govrsc.org

Overview of Structurally Diverse Indazole Analogs and their Research Utility

The functionalization of the indazole ring at various positions has led to a vast library of analogs with distinct biological profiles. austinpublishinggroup.com For instance, the development of 3-aminoindazole derivatives has yielded potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in oncology. nih.gov Modifications at the C4, C5, and C6 positions have been explored to enhance potency and selectivity for various enzymes and receptors. nih.gov

The substitution pattern on the indazole ring plays a critical role in defining the compound's biological activity. For example, some 4,6-disubstituted indazole compounds have been investigated as hepcidin (B1576463) production inhibitors for treating anemia, while other derivatives have been designed as potent tubulin polymerization inhibitors and serotonin (B10506) receptor agonists. acs.orgnih.gov The strategic placement of different functional groups allows medicinal chemists to fine-tune the molecule's interaction with its biological target, leading to the development of highly selective and efficacious therapeutic agents. acs.org

Rationale for Research Focus on 4-Chloro-6-methyl-1H-indazol-3-amine

While extensive research has been conducted on the indazole scaffold, specific, detailed studies on this compound (CAS 1388047-49-1) are not widely available in the published scientific literature. aaronchem.combldpharm.combldpharm.comsigmaaldrich.com However, a strong rationale for its investigation can be constructed based on the known structure-activity relationships of analogous compounds.

The 3-amino group is a key pharmacophore, known to be an effective hinge-binding fragment in many kinase inhibitors. nih.gov The chlorine atom at the C4-position is an electron-withdrawing group that can significantly influence the electronic properties of the indazole ring, potentially enhancing binding affinity to target proteins through halogen bonding or other interactions. Furthermore, the methyl group at the C6-position can provide a steric anchor, improve metabolic stability, or modulate the compound's lipophilicity, thereby affecting its pharmacokinetic profile. The combination of these specific substituents on the indazole-3-amine core presents a unique chemical entity that warrants investigation for potential biological activity, particularly in areas where other substituted indazoles have shown promise, such as oncology and neuropharmacology.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1388047-49-1
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
MDL Number MFCD22565603

This data is compiled from chemical supplier databases. aaronchem.combldpharm.combldpharm.com

Table 2: Examples of Bioactivity in Structurally Related Indazole Analogs

Compound NameStructureBiological Target/ActivityReference
Linifanib (ABT-869) 3-aminoindazole derivativeReceptor Tyrosine Kinase (RTK) Inhibitor nih.gov
Entrectinib 3-aminoindazole derivativeALK, ROS1, TRK Inhibitor nih.gov
Compound 12b (Benzimidazole/Indazole Analog) Indazole analogTubulin Polymerization Inhibitor acs.org
VU6067416 Substituted indazole-ethanaminePotent Serotonin 5-HT₂ Receptor Agonist acs.org

Note: This table provides examples of biological activities for structurally related indazole compounds to illustrate the potential areas of research for this compound. It does not represent data for this compound itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN3 B2637606 4-Chloro-6-methyl-1H-indazol-3-amine CAS No. 1388047-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBSZLYFVYFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Methyl 1h Indazol 3 Amine Derivatives

Established Synthetic Pathways for Indazole-3-amines

The construction of the indazole core, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various synthetic strategies. nih.govcaribjscitech.com These methods often involve the formation of the critical N-N bond and subsequent cyclization to yield the desired heterocyclic system. Catalyst-based approaches, particularly those using transition metals, have significantly advanced the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com

Cyclization Reactions with Hydrazine (B178648) and Hydrazones

A prevalent and classical method for synthesizing 3-aminoindazoles involves the reaction of ortho-halobenzonitriles with hydrazine. nih.govrsc.org For instance, 5-bromo-1H-indazol-3-amine can be synthesized with a high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303). nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.

This approach is demonstrated in the practical, large-scale synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV-1 capsid inhibitor Lenacapavir. mdpi.comresearchgate.netchemrxiv.org The process starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine hydrate to form the final product. mdpi.comresearchgate.net

Hydrazones also serve as crucial precursors for indazole synthesis through intramolecular C-H amination reactions. nih.gov Various oxidizing agents can promote this cyclization. For example, treating diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) yields 1H-indazoles. nih.gov Similarly, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can be used as an oxidant for the direct aryl C-H amination of arylhydrazones. nih.gov

Table 1: Examples of Cyclization Reactions for Indazole-3-amine Synthesis

Starting MaterialReagentsProductKey TransformationReference
5-bromo-2-fluorobenzonitrileHydrazine hydrate5-bromo-1H-indazol-3-amineSNAr and intramolecular cyclization nih.gov
2,6-dichlorobenzonitrile1. NBS/H2SO4 2. Hydrazine hydrate7-Bromo-4-chloro-1H-indazol-3-amineRegioselective bromination and cyclization mdpi.com
Diaryl ketone hydrazonesI2, KI, NaOAcSubstituted 1H-indazolesDirect aryl C-H amination nih.gov

Transition Metal-Catalyzed Coupling Reactions for Indazole Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds, including indazoles. researchgate.netnitk.ac.innih.gov These methods offer high efficiency, functional group tolerance, and control over regioselectivity. benthamdirect.combohrium.com Palladium, copper, and rhodium are among the most commonly used metals for these transformations. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been extensively used for the functionalization of the indazole core. nih.govnih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of a halogenated indazole with a boronic acid or ester. rsc.orgrsc.org For example, 7-bromo-4-substituted-1H-indazoles can be successfully coupled with various boronic acids to produce C7-arylated indazoles in moderate to good yields. nih.gov

This methodology is also applied in the synthesis of potential anticancer agents, where 5-bromo-1H-indazol-3-amine is coupled with different substituted boronic acid esters using a palladium catalyst like PdCl₂(dppf)₂ to yield 5-aryl-1H-indazol-3-amine derivatives. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.govmdpi.com

The formation of the N-N bond is a key step in many indazole syntheses. Intramolecular coupling reactions provide a direct route to the pyrazole ring of the indazole system. rsc.org Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is one such approach to synthesize N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org Although yields can be lower compared to starting from ortho-bromo derivatives, the higher availability and lower cost of ortho-chloro precursors make this an attractive method. beilstein-journals.org

Visible-light-driven photocyclization of aryl azides represents a modern, photocatalyst-free method for achieving intramolecular N-N coupling to form 2H-indazole-3-carboxamides. rsc.org This green chemistry approach uses light as the energy source and proceeds with high atom economy under mild conditions. rsc.org

Regioselective Synthesis of Indazole Isomers (1H- vs. 2H- vs. 3H- Indazoles)

Indazoles can exist as three different tautomers: 1H-indazole, 2H-indazole, and the less common 3H-indazole. caribjscitech.com The 1H-tautomer is generally the most thermodynamically stable. caribjscitech.comresearchgate.net The regioselective synthesis of a specific isomer is a significant challenge in synthetic chemistry. researchgate.net

The choice of synthetic route and reaction conditions can influence the regiochemical outcome. For instance, the cyclization of ortho-imino-nitrobenzene substrates, generated in situ, using a reducing agent like tri-n-butylphosphine, can afford substituted 2H-indazoles under mild conditions. researchgate.net In contrast, many traditional methods, such as those starting from ortho-haloarylhydrazones, tend to produce the thermodynamically favored 1H-indazoles. nih.gov The synthesis of 2H-indazoles is often more challenging, and specific methods have been developed to access this isomer selectively. researchgate.netaub.edu.lb For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, can produce 2H-indazoles. acs.org

Green Chemistry and Sustainable Synthetic Approaches for Indazole Scaffolds

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. benthamdirect.comrsc.org In the context of indazole synthesis, this includes the use of greener solvents, eliminating the need for costly and toxic metal catalysts, and employing energy-efficient reaction conditions. researchgate.netnih.gov

One approach involves a two-step synthesis of 1H-indazole derivatives from arylhydrazones that avoids the use of copper or palladium catalysts. researchgate.net Another sustainable method utilizes copper oxide nanoparticles supported on activated carbon as a heterogeneous, recyclable catalyst for the one-pot synthesis of 2H-indazoles in a green solvent like PEG-400. acs.orgnih.gov

Visible-light-driven reactions also represent a green approach. The deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, without any metal or hydrogen source, provides an efficient route to 2H-indazoles. rsc.org These methods align with the principles of green chemistry by reducing waste, avoiding hazardous materials, and improving energy efficiency. benthamdirect.comrsc.org

Synthesis of 4-Chloro-6-methyl-1H-indazol-3-amine

The construction of the indazole core, particularly with the specific substitution pattern of this compound, involves strategic synthetic planning. Research into closely related analogs, such as 7-bromo-4-chloro-1H-indazol-3-amine, provides a clear blueprint for its synthesis. mdpi.comchemrxiv.org

The synthesis of substituted 3-aminoindazoles is often achieved through a two-step sequence starting from a substituted benzonitrile (B105546). chemrxiv.orgresearchgate.net A practical and efficient route for a related analog, 7-bromo-4-chloro-1H-indazol-3-amine, begins with the inexpensive starting material 2,6-dichlorobenzonitrile. mdpi.comchemrxiv.org

The process involves two key transformations:

Regioselective Bromination : The first step is an electrophilic aromatic substitution on the benzonitrile ring. To achieve the desired regioselectivity, specific brominating agents and conditions are required.

Heterocycle Formation (Cyclization) : The resulting bromo-benzonitrile intermediate is then reacted with hydrazine to form the pyrazole ring, yielding the final 3-aminoindazole product. mdpi.com

An initial synthetic strategy might involve forming the 3-aminoindazole ring first, followed by halogenation. mdpi.com However, direct bromination of 4-chloro-1H-indazol-3-amine was found to be unsuccessful, yielding the undesired regioisomer as the major product. mdpi.com This highlights the importance of the chosen synthetic sequence, where halogenation of the benzonitrile precursor precedes the cyclization with hydrazine to ensure the correct placement of substituents. mdpi.com

This established route for the 7-bromo-4-chloro analog provides a strong foundation for the synthesis of this compound, likely starting from a correspondingly substituted benzonitrile, such as 2,4-dichloro-6-methylbenzonitrile.

The efficiency of the synthesis of substituted 3-aminoindazoles is highly dependent on the reaction conditions. chemrxiv.org Extensive optimization studies have been conducted for both the bromination and cyclization steps in the synthesis of related analogs. mdpi.com

Bromination Optimization: For the bromination of the benzonitrile precursor, various reagents and conditions were explored. While bromine (Br₂) was investigated, it led to undesirable side reactions, including the hydrolysis of the cyano group to an amide. mdpi.com N-Bromosuccinimide (NBS) was identified as the optimal brominating reagent. The reaction was further optimized by screening different acids, with 10 equivalents of 96% sulfuric acid (H₂SO₄) providing the best results for scale-up. chemrxiv.org

Cyclization Optimization: The cyclization step, involving the reaction with hydrazine, is crucial for forming the indazole ring and is highly sensitive to the choice of solvent. chemrxiv.org A key challenge is controlling the regioselectivity, as hydrazine can react at different positions on the precursor.

Initial experiments in aprotic polar solvents like NMP and DMSO resulted in a poor ratio of the desired product to its isomer. chemrxiv.org Switching to protic solvents like ethanol (B145695) and isopropanol (B130326) (IPA) improved the ratio. The most favorable conditions were found using 2-MeTHF as the solvent, which is also considered a "greener" solvent choice. chemrxiv.org Further optimization of the equivalents of hydrazine hydrate and solvent volume led to a significant improvement in conversion and regioselectivity. mdpi.comchemrxiv.org

The table below summarizes the optimization of the cyclization reaction conditions for a related analog.

EntrySolventHydrazine Hydrate (Equivalents)Temperature (°C)Ratio of Desired/Undesired IsomerConversion (%)
1NMP260~50:50>98
2DMSO260~50:50>98
3Ethanol49565:35>95
4IPA49570:30>95
112-MeTHF49570:30>98
122-MeTHF (5 vol)49570:30>99

Data adapted from a study on a related indazole analog. chemrxiv.org

These optimized conditions—using NBS in sulfuric acid for halogenation and hydrazine hydrate in 2-MeTHF for cyclization—are critical for achieving high yield and purity. mdpi.comchemrxiv.org

A significant achievement in the synthesis of related 3-aminoindazoles is the development of protocols suitable for large-scale production. chemrxiv.org The optimized conditions identified in laboratory studies have been successfully demonstrated on hundred-gram scales. mdpi.comresearchgate.net

A key advantage of the refined protocol is the elimination of the need for column chromatography for purification. chemrxiv.org After the cyclization reaction is complete, the product is isolated by precipitation in ice-cold water, followed by filtration. The filter cake is then washed with a suitable organic solvent, such as ethyl acetate, to afford the desired 3-aminoindazole in high yield (75-80%) and purity (95-96%). chemrxiv.org This streamlined workup procedure is highly advantageous for industrial-scale synthesis, providing an economical and practical route to these important heterocyclic intermediates. chemrxiv.org

Derivatization and Functionalization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified to create a diverse range of derivatives. Functionalization can occur through reactions targeting the aromatic ring or the existing functional groups.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org In the case of this compound, an incoming electrophile will be directed to specific positions on the benzene portion of the indazole ring based on the electronic effects of the existing substituents.

The directing effects of the substituents are as follows:

3-Amino group (-NH₂) : This is a strongly activating, ortho, para-directing group.

6-Methyl group (-CH₃) : This is a weakly activating, ortho, para-directing group.

4-Chloro group (-Cl) : This is a deactivating, ortho, para-directing group.

The positions on the benzene ring are C4, C5, C6, and C7. The combined influence of these groups makes the C5 and C7 positions the most likely sites for electrophilic attack. The strong activating effect of the amino group, relayed through the pyrazole ring, and the activating effect of the methyl group at C6 both enhance the nucleophilicity of the C5 and C7 positions. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Cl₂ or Br₂ with a Lewis acid), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com The precise outcome would depend on the specific electrophile and reaction conditions used.

The structure of this compound offers several sites for nucleophilic reactions.

Substitution of the 4-Chloro Group: The chlorine atom at the C4 position can potentially be replaced via nucleophilic aromatic substitution (SNAr). While SNAr reactions are typically challenging on electron-rich benzene rings, the electron-withdrawing nature of the fused pyrazole ring system can facilitate this substitution. In related heterocyclic systems like 4-chloroquinolines and 2,4-dichloroquinazolines, the C4-chloro group is readily displaced by various nucleophiles such as amines, azide ions, and hydrazines. mdpi.comnih.gov Similar reactivity can be anticipated for this compound, allowing for the introduction of a wide range of functional groups at this position.

Reactions at the 3-Amino Group: The amino group at the C3 position is nucleophilic and can react with electrophiles. For instance, it can undergo acylation with reagents like chloroacetic anhydride (B1165640) to form an amide intermediate. nih.gov This amide can then be used in subsequent coupling reactions, for example, by reacting with thiophenols or piperazines to generate more complex derivatives. nih.gov This strategy is a common method for building larger molecules from the 3-aminoindazole core.

Modifications at the Amino Group (C3-Amine)

The C3-amino group of this compound is a primary site for a variety of chemical transformations, including acylation, sulfonylation, and alkylation. These modifications are instrumental in modulating the electronic properties and biological activity of the resulting derivatives.

Acylation and Sulfonylation: The nucleophilic nature of the C3-amino group facilitates its reaction with a range of acylating and sulfonylating agents. For instance, treatment with various sulfonyl chlorides in the presence of a base such as pyridine (B92270) leads to the formation of the corresponding sulfonamides. This transformation is a common strategy in medicinal chemistry to introduce diverse aryl and alkylsulfonyl moieties. Similarly, acylation reactions with acid chlorides or anhydrides can be employed to synthesize N-acyl derivatives.

A study on a related 3-chloro-1-methyl-1H-indazol-5-amine demonstrated the straightforward formation of a sulfonamide by reacting the amine with 4-methylbenzenesulfonyl chloride in pyridine. This reaction proceeds at room temperature, affording the desired product in good yield. A similar approach can be envisaged for the acylation and sulfonylation of the C3-amino group of this compound.

Table 1: Examples of Acylation and Sulfonylation of Indazol-3-amine Derivatives

Starting Material Reagent Product Reference
3-Chloro-1-methyl-5-nitroindazole 1. SnCl₂, EtOH2. 4-Methylbenzenesulfonyl chloride, Pyridine N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide beilstein-journals.org
3-Chloro-1-methyl-5-nitroindazole 1. SnCl₂, EtOH2. 4-Methoxybenzenesulfonyl chloride, Pyridine N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide dntb.gov.ua

Alkylation: While direct N-alkylation of the C3-amino group can be challenging due to the potential for competing alkylation at the N1 and N2 positions of the indazole ring, specific synthetic strategies can be employed. These may involve the use of protecting groups or carefully controlled reaction conditions to favor alkylation at the desired amino functionality.

Introduction of Diverse Substituents via Cross-Coupling Reactions

The presence of a chloro substituent at the C4 position of the indazole ring provides a valuable handle for the introduction of a wide range of substituents through transition metal-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds between aryl or vinyl halides and boronic acids or their esters. The C4-chloro atom of this compound derivatives can serve as the electrophilic partner in this reaction, enabling the introduction of various aryl and heteroaryl groups at this position. A study on the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles demonstrated the feasibility of using chloro-substituted heterocycles in such reactions. mdpi.com This suggests that the C4-chloro group on the indazole ring should be amenable to similar transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines. chim.itresearchgate.net This methodology could potentially be applied to the C4-chloro position of the indazole core to introduce a variety of primary and secondary amines, further expanding the chemical diversity of the derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C-C bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and copper complexes. chemrxiv.orgnih.gov This reaction offers a route to introduce alkynyl substituents at the C4 position, which can serve as versatile intermediates for further synthetic transformations.

Table 2: Potential Cross-Coupling Reactions at the C4-Position of Indazole Derivatives

Reaction Type Coupling Partners Catalyst System Potential Product
Suzuki-Miyaura This compound derivative + Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base 4-Aryl-6-methyl-1H-indazol-3-amine derivative
Buchwald-Hartwig This compound derivative + Amine Pd catalyst, Ligand, Base 4-Amino-6-methyl-1H-indazol-3-amine derivative

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound—namely the N1 and N2 positions of the pyrazole ring, the C3-amino group, and the C4-chloro substituent—presents both opportunities and challenges in terms of chemo- and regioselectivity.

N1 versus N2 Functionalization: The alkylation of NH-indazoles typically yields a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted products are often kinetically favored. nih.gov For instance, the use of sodium hydride in THF has been shown to favor N1-alkylation for a range of substituted indazoles. nih.gov Conversely, different conditions can be employed to selectively obtain the N2-isomer. This differential reactivity allows for the controlled synthesis of specific regioisomers.

Competition between N-H and C3-NH₂ Functionalization: In reactions involving electrophiles, there is a potential for competition between reaction at the pyrazole nitrogens and the C3-amino group. The outcome of such reactions is highly dependent on the relative nucleophilicity of these sites and the reaction conditions. Protection of the indazole N-H group is a common strategy to direct functionalization specifically to the C3-amino group. Conversely, acylation has been reported to occur selectively at the N1 position under certain conditions, which can then be followed by further modifications. nih.gov

Reactivity of the C4-Chloro Group: The chloro substituent at the C4 position is generally less reactive towards nucleophilic aromatic substitution than activated aryl chlorides. However, under palladium-catalyzed cross-coupling conditions, this position becomes a viable site for functionalization. The chemoselectivity of these reactions allows for the modification of the C4 position without affecting other functional groups on the molecule, provided that appropriate reaction conditions are chosen. For example, a Suzuki-Miyaura coupling at the C4-chloro position could likely be performed selectively in the presence of the C3-amino group.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 6 Methyl 1h Indazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-Chloro-6-methyl-1H-indazol-3-amine. Through various NMR experiments, it is possible to map the carbon-hydrogen framework, confirm substituent positions, and investigate dynamic processes such as tautomerism.

¹H-NMR and ¹³C-NMR for Constitutional Isomer Differentiation

One-dimensional ¹H-NMR and ¹³C-NMR spectra provide foundational information about the molecular structure by identifying the chemical environment of each proton and carbon atom. For this compound, these techniques are crucial for distinguishing it from other possible isomers, such as 5-chloro-6-methyl-1H-indazol-3-amine or 7-chloro-6-methyl-1H-indazol-3-amine.

In the ¹H-NMR spectrum, the aromatic region is particularly informative. The molecule features two aromatic protons at the C5 and C7 positions, which would appear as distinct singlets or narrow doublets due to the lack of adjacent protons (four-bond meta-coupling may be observed but is often very small). The electron-withdrawing chlorine atom at C4 would deshield the adjacent C5 proton, causing it to resonate at a lower field compared to the C7 proton. The methyl group at C6 would have a shielding effect on the adjacent C5 and C7 protons. The protons of the C6-methyl group would appear as a characteristic singlet in the upfield region (around 2.3-2.5 ppm). The amine (NH₂) and indazole (NH) protons are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary data. The positions of the substituents dramatically influence the chemical shifts of the aromatic carbons. The carbon atom attached to the chlorine (C4) would be significantly deshielded. Similarly, the carbons flanking the nitrogen atoms (C3, C7a) and the carbon bearing the methyl group (C6) would have distinct chemical shifts that confirm the substitution pattern. Comparing the observed chemical shifts with those predicted for other isomers allows for unambiguous constitutional assignment.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Multiplicity
H-5~7.1 - 7.3s
H-7~6.8 - 7.0s
CH₃~2.4s
NH₂~4.5 - 5.5 (variable)br s
NH (indazole)~11.0 - 12.0 (variable)br s
Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
C3 (bearing NH₂)~145 - 150
C3a~115 - 120
C4 (bearing Cl)~125 - 130
C5~120 - 125
C6 (bearing CH₃)~135 - 140
C7~110 - 115
C7a~140 - 145
CH₃~20 - 22

Note: Predicted chemical shifts are estimates based on data from analogous substituted indazole and indole (B1671886) structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Tautomerism Studies

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which solidifies the structural assignment made from 1D NMR. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a weak correlation (cross-peak) might be observed between the aromatic protons H-5 and H-7 due to long-range meta-coupling, confirming their spatial relationship within the same ring. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-5 and C-5, H-7 and C-7, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. mdpi.com Key expected HMBC correlations for confirming the structure of this compound include:

Correlations from the methyl protons (at C6) to carbons C5, C6, and C7.

Correlations from the H-5 proton to carbons C3a, C4, C6, and C7.

Correlations from the H-7 proton to carbons C5, C6, and C7a.

Correlations from the indazole NH proton to C3, C3a, and C7a, which can help in studying the N1-H versus N2-H tautomerism common in indazoles. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₈H₈ClN₃), the mass spectrum would show a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

While standard MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of the compound, distinguishing it from other formulas that may have the same nominal mass. The precise mass measurement from HRMS provides definitive confirmation of the elemental composition of this compound.

Ion Isotope Calculated Exact Mass (m/z) Relative Abundance (%)
[M]⁺³⁵Cl181.04067100
[M+2]⁺³⁷Cl183.03772~32

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine (NH₂) and the indazole N-H group are expected in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the indazole N-H stretch may be a broader band. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. Finally, a stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indazole N-HStretch3300 - 3400 (broad)
Amine N-HSymmetric & Asymmetric Stretch3200 - 3350 (two bands)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Methyl)Stretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-ClStretch600 - 800

X-ray Diffraction Analysis for Solid-State Structure and Conformation

While NMR, MS, and IR provide information about connectivity and functional groups, single-crystal X-ray diffraction analysis offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would:

Unambiguously confirm the atomic connectivity and the substitution pattern on the indazole ring.

Provide precise measurements of the geometry of the bicyclic indazole system, confirming its planarity.

Reveal the conformation of the molecule in the crystal lattice.

Elucidate the details of intermolecular interactions, such as hydrogen bonding networks involving the amine (NH₂) and indazole (NH) groups, as well as potential π-π stacking interactions between the aromatic rings. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The structural complexity of this compound and its derivatives necessitates the use of advanced chromatographic techniques for accurate purity assessment and the challenging separation of potential isomers. The indazole core is susceptible to the formation of various isomers, including regioisomers (such as N1- and N2-alkylated derivatives) and, in more complex derivatives, stereoisomers. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) are indispensable tools in the synthesis, quality control, and characterization of these compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of this compound and monitoring the progress of chemical reactions. These methods are crucial for identifying and quantifying process-related impurities and degradation products. Method development typically involves screening various stationary phases, mobile phase compositions, and pH levels to achieve optimal separation.

For a compound like this compound, a C18 stationary phase is often the first choice due to its versatility and wide applicability for moderately polar to nonpolar compounds. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical for achieving the desired resolution between the main peak and any impurities.

Detailed Research Findings: In a typical purity analysis, a gradient elution method is employed to separate compounds with a range of polarities within a reasonable timeframe. The acidic nature of the indazole amine group means that pH control of the mobile phase is essential to ensure good peak shape and consistent retention times. A patent describing the synthesis of related indazolopyrimidinones from this compound mentions the use of preparative HPLC for purification, underscoring the utility of this technique in obtaining high-purity material. google.com

Below is a representative data table outlining a typical set of RP-HPLC conditions for the purity assessment of a substituted indazole amine.

ParameterCondition
Column C18 Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC, which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. These attributes are particularly valuable for resolving closely eluting impurities and for high-throughput screening applications. The enhanced peak capacity of UHPLC allows for a more detailed and accurate impurity profile of this compound.

The following table illustrates a typical UHPLC method for rapid purity analysis.

ParameterCondition
Column High Strength Silica C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 100% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Photodiode Array (PDA) at 220-400 nm
Injection Volume 2 µL

Supercritical Fluid Chromatography (SFC) for Isomer Separation

The separation of isomers, particularly regioisomers and enantiomers, presents a significant analytical challenge. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for such separations, often providing superior resolution and speed compared to normal-phase HPLC. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol (B145695).

Detailed Research Findings: For derivatives of this compound that are chiral, SFC with a chiral stationary phase (CSP) is a highly effective method for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have demonstrated broad applicability for separating a diverse range of chiral compounds, including heterocyclic structures like indazoles. The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to high efficiency and fast separations. This technique is also applicable to the preparative scale for the isolation of single enantiomers.

The table below provides an example of chiral SFC conditions for the separation of enantiomers of an indazole derivative.

ParameterCondition
Column Cellulose-based Chiral Stationary Phase (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A Supercritical Carbon Dioxide (CO₂)
Mobile Phase B (Modifier) Methanol with 0.1% Diethylamine
Composition Isocratic, 20% Modifier
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 260 nm

Structure Activity Relationship Sar and Lead Optimization Strategies for 4 Chloro 6 Methyl 1h Indazol 3 Amine Derivatives

Impact of Substituents on Indazole Ring System on Biological Profile

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Modifications at the C-4, C-6, C-3 amino, and pyrazole (B372694) nitrogen positions can profoundly influence the compound's interaction with biological targets, such as protein kinases.

Substituents on the benzene (B151609) portion of the indazole ring play a pivotal role in modulating the electronic and steric properties of the molecule, which in turn affects target binding and pharmacokinetic properties. SAR analyses have demonstrated that groups at both the C-4 and C-6 positions are critical for the inhibitory activity of 1H-indazole derivatives against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

The methyl group at the C-6 position is a small, lipophilic, electron-donating group. Its effect can be multifaceted. It can enhance binding through van der Waals interactions by occupying a hydrophobic pocket in the target protein. Studies on various kinase inhibitors have shown that substitution at the C-6 position with hydrophobic groups can be favorable for activity. nih.gov For example, research on fibroblast growth factor receptor (FGFR) inhibitors indicated that a fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency. rsc.org Similarly, in the context of checkpoint kinase 1 (Chek1) inhibitors, the introduction of various groups at the C-6 position was a key strategy for optimizing potency and selectivity. researchgate.net

The combination of a halogen at C-4 and an alkyl group at C-6, as seen in the parent compound, provides a specific electronic and steric profile that has been exploited in the development of targeted therapies.

The 3-amino group is a cornerstone of the biological activity of this indazole series, often acting as a crucial "hinge-binding" fragment that forms key hydrogen bonds with the backbone of protein kinases. nih.gov The structure of 1H-indazole-3-amide in the drug Entrectinib, for example, plays a critical role in its antitumor activity. nih.gov

Modification of this amino group, typically through acylation to form an amide, is a primary strategy for lead optimization. The substituents attached to the amide nitrogen can be varied to explore different binding pockets and improve potency and selectivity. A 2023 study on 3,5-disubstituted indazole derivatives explored the impact of attaching different piperazine- and thiophenol-containing side chains via an acetamide (B32628) linker at the C-3 position. nih.govnih.gov The results highlighted how different substituents on the terminal ring of this side chain influence antiproliferative activity against various cancer cell lines.

Some key SAR findings from this study include:

Piperazine (B1678402) vs. Thiophenol Linker: Replacing a thiophenol-based side chain with a piperazine group generally led to compounds with significant antiproliferative activity, particularly against the K562 chronic myeloid leukemia cell line. nih.gov

Substituents on the Terminal Ring: The nature of the substituent on the terminal phenyl ring (attached to the piperazine or thioether) was critical. For instance, an electron-withdrawing trifluoromethyl group at the meta position (compound 6o ) conferred potent activity against K562 cells (IC₅₀ = 5.15 µM) and high selectivity over normal HEK-293 cells. nih.govnih.gov

Positional Effects: The position of substituents on the terminal ring mattered. A para-fluoro substituent on a phenyl ring at the C-5 position of the indazole was found to be crucial for antitumor activity in one series. nih.gov

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected C-3 Amide Substituted Indazole Derivatives Against K562 Cells. nih.gov
CompoundR¹ (at C-5)R² (Side Chain at C-3 Amide)IC₅₀ (µM) for K562
6n3-fluorophenyl4-(3-chlorophenyl)piperazin-1-yl6.61
6o3-fluorophenyl4-(3-(trifluoromethyl)phenyl)piperazin-1-yl5.15
6p3-fluorophenyl4-(3-methoxyphenyl)piperazin-1-yl10.3
6s3,4-dichlorophenyl4-(3-(trifluoromethyl)phenyl)piperazin-1-yl10.2

The pyrazole ring of the indazole scaffold has two nitrogen atoms, N-1 and N-2, which can be substituted. The unsubstituted form exists in tautomeric equilibrium, with the 1H-tautomer being thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net Alkylation or arylation can lead to either N-1 or N-2 regioisomers, which are distinct molecules with potentially very different biological activities. nih.gov

The regioselectivity of N-substitution is influenced by both the electronic properties of the indazole ring and the reaction conditions. nih.gov For example, N-methylation of 3-aryl indazoles has been shown to enhance cytotoxic activity against cancer cell lines. mdpi.com The choice of substituent at the N-1 or N-2 position can significantly impact enzyme potency. In studies of EZH2/1 inhibitors, various substituents at the N-1 position of the indazole ring were found to have stronger effects on EZH1 potency than on EZH2 potency. nih.gov

Generally, N-1 substituted indazoles are the thermodynamically favored product in many alkylation reactions. nih.gov However, specific substitution patterns on the indazole ring can direct alkylation to the N-2 position. For example, employing indazoles with electron-withdrawing groups like nitro at the C-7 position can confer excellent N-2 regioselectivity. nih.gov The strategic placement of substituents on the nitrogen atoms is therefore a powerful tool for fine-tuning the activity and selectivity of indazole-based inhibitors.

Positional Isomerism and Tautomerism Effects on Activity

Positional isomerism and tautomerism are fundamental concepts that profoundly affect the biological activity of indazole derivatives.

Tautomerism: Indazoles exist as two primary annular tautomers: 1H-indazole and 2H-indazole. The 1H form is generally more stable and thus predominates in solution. nih.govresearchgate.net However, the energy difference is often small enough that the less stable 2H-tautomer can be the biologically active form, binding preferentially to a target protein. numberanalytics.com The tautomeric state can influence the molecule's hydrogen bonding capacity; the 1H-tautomer has an N-H donor at position 1 and an acceptor at position 2, while the 2H-tautomer has the donor at N-2 and an acceptor at N-1. Upon photoexcitation, the relative stability can reverse, with the 1H-indazole tautomerizing to the 2H-form, a principle that has been exploited in the photochemical conversion of indazoles to benzimidazoles. nih.gov The specific tautomeric form that binds to a receptor is dictated by the complementarity of the binding pocket, a factor that must be considered in computational and medicinal chemistry approaches.

Positional Isomerism: The location of substituents on the indazole ring is critical. Moving a functional group from one carbon to another can drastically alter the molecule's shape, electronic properties, and ability to interact with a target. For instance, studies on nitro-substituted indazoles have shown that the position of the nitro group (C-4, C-5, C-6, or C-7) significantly affects the properties and reactivity of the molecule. acs.org In the development of bacterial gyrase B inhibitors, SAR exploration focused on the C-6 and C-7 positions of the indazole core, while leaving the C-4 and C-5 positions untouched, indicating that certain positions are more amenable to modification for a given target. nih.gov Similarly, moving an amino group from the para- to the meta-position of the indazole did not improve potency in a series of anti-cancer agents, demonstrating the sensitivity of activity to substituent placement. nih.gov

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold Hopping: This strategy involves the replacement of a central molecular core with a different, often isosteric, scaffold to identify novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. nih.gov The indazole ring is considered a privileged scaffold and has been successfully used in scaffold hopping exercises, particularly as a bioisostere for indole (B1671886) or phenol (B47542) in protein kinase inhibitors. pharmablock.com A notable example involved hopping from an indole-2-carboxylic acid scaffold, a known core for MCL-1 inhibitors, to an indazole framework. This strategic shift successfully transformed MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, which is significant for overcoming cancer drug resistance. nih.govrsc.org

Molecular Hybridization: This approach involves the rational design of new chemical entities by combining two or more pharmacophoric fragments from different bioactive molecules into a single hybrid compound. nih.gov The goal is to create a molecule that retains the desired properties of its parent fragments, potentially leading to synergistic effects or a multi-target profile. Several series of 1H-indazole-3-amine derivatives have been designed using this strategy. nih.govnih.govresearchgate.net For example, researchers have constructed 3,5-disubstituted indazole derivatives by introducing substituted aromatic groups at the C-5 position via Suzuki coupling and attaching complex side chains at the C-3 amino group, effectively hybridizing different structural motifs to explore new chemical space and enhance antitumor activity. nih.gov Another example is the creation of indazole-paroxetine hybrid molecules, which were designed to inhibit G protein-coupled receptor kinase 2 (GRK2). nih.gov

Strategies for Enhancing Potency and Selectivity in Preclinical Models

The optimization of a lead compound like 4-Chloro-6-methyl-1H-indazol-3-amine into a preclinical candidate requires multifaceted strategies aimed at maximizing on-target potency and minimizing off-target effects.

Structure-Based and Knowledge-Based Design: Utilizing X-ray crystal structures of the target protein in complex with an inhibitor allows for the precise, rational design of modifications to improve binding affinity. nih.govnih.gov By observing how the indazole scaffold and its substituents interact with the active site, chemists can design new analogs that form stronger or more numerous interactions, such as hydrogen bonds with the kinase hinge region. nih.gov

Targeting Inactive Kinase Conformations: A significant challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. A powerful strategy to overcome this is to design inhibitors that specifically bind to and stabilize an inactive conformation of the kinase. These conformations are often more distinct between different kinases, allowing for greater selectivity. researchgate.net The development of indazole-paroxetine hybrids revealed that while the indazole warhead increased potency, it also stabilized a distinct conformation of the GRK2 kinase domain that was analogous to one assumed by GRK5, partially explaining a loss in selectivity and highlighting the conformational nuances of inhibitor design. nih.gov

Modulating Physicochemical Properties: Fine-tuning the physicochemical properties of a molecule is crucial for its preclinical performance. This includes optimizing lipophilicity to improve cell permeability and metabolic stability while avoiding issues like hERG channel inhibition, a common cause of cardiotoxicity. For instance, replacing lipophilic moieties with more polar groups can improve the selectivity profile of indazole derivatives. rsc.org

Systematic SAR Exploration: As detailed in the sections above, a systematic investigation of the effects of substituents at all available positions (C-3, C-4, C-6, N-1, N-2, etc.) is the foundation of lead optimization. By generating focused libraries of compounds and evaluating them in biochemical and cellular assays, researchers can build a comprehensive understanding of the SAR and identify the optimal combination of functional groups to achieve the desired therapeutic profile. nih.gov

Through the iterative application of these strategies, the foundational this compound scaffold can be elaborated into highly potent and selective preclinical candidates for a range of diseases.

Pharmacophore Elucidation of Active Indazole Derivatives

The indazole core is recognized as a privileged scaffold and an interesting pharmacophore in medicinal chemistry, particularly for the development of protein kinase inhibitors. rsc.orgrsc.org The elucidation of the pharmacophore for active indazole derivatives involves identifying the key structural features and their spatial arrangement that are essential for molecular recognition and biological activity. This understanding is critical for the rational design of more potent and selective inhibitors.

For indazole derivatives, the pharmacophore model is often defined by its interaction with the ATP-binding site of protein kinases. The 1H-indazole-3-amine structure is considered an effective hinge-binding fragment. mdpi.com The key pharmacophoric features generally include:

A Hydrogen Bond Donor/Acceptor Region: The indazole ring system itself is a crucial element. The nitrogen atoms of the indazole core can act as both hydrogen bond donors and acceptors, forming critical hydrogen bonds with the backbone amino acids in the hinge region of kinases. nih.gov For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the benzimidazole (B57391) moiety (related to the indazole core) has been observed to form two hydrogen bonds with the backbone nitrogen of Asp641 and the side chain of Glu531. nih.gov

Hydrophobic/Aromatic Regions: Substituents on the indazole ring contribute to hydrophobic and aromatic interactions within the binding pocket. The 4-chloro and 6-methyl groups of the parent compound, this compound, occupy specific regions of the binding site. Structure-activity relationship (SAR) studies have demonstrated that substituent groups at the 4-position and 6-position of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov These groups can engage in van der Waals and hydrophobic interactions, enhancing binding affinity.

Additional Interaction Sites: Further substitutions on the indazole core can introduce additional points of interaction. For example, attaching other cyclic structures or functional groups can lead to interactions with solvent-exposed regions or other pockets within the target enzyme, often influencing selectivity and potency. The presence of hydrophobic groups such as alkyl or halogen has been shown to affect potency. rsc.org

The development of a pharmacophore model is often guided by computational methods like structure-based drug design (SBDD) and analyses of co-crystal structures. nih.gov Docking models have been used to rationalize the observed activities of different derivatives, confirming the importance of the indazole core in establishing key interactions. nih.govnih.gov

Below is a data table summarizing the key pharmacophoric features identified for active indazole derivatives, particularly in the context of kinase inhibition.

Pharmacophoric FeatureStructural Element (Example)Type of InteractionRole in Biological Activity
Hydrogen Bond Donor/Acceptor Indazole Ring Nitrogens (N1-H, N2)Hydrogen BondingAnchors the ligand to the hinge region of the kinase. mdpi.comnih.gov
Hydrophobic Core Fused Benzene Ring of IndazoleHydrophobic InteractionsOccupies the core of the ATP binding site.
Hydrophobic/Halogen Pocket 1 C4-Substituent (e.g., -Cl)Halogen Bonding, Hydrophobic InteractionsEnhances binding affinity and can influence selectivity. nih.gov
Hydrophobic Pocket 2 C6-Substituent (e.g., -Methyl)Hydrophobic InteractionsFills a hydrophobic pocket, contributing to potency. nih.gov
Solvent-Exposed Region Interaction Substituents at other positions (e.g., C3-amine)Various (H-bonding, ionic, hydrophobic)Modulates potency, selectivity, and pharmacokinetic properties.

This elucidated pharmacophore model serves as a fundamental tool for the lead optimization of this compound derivatives, guiding the design of new compounds with improved therapeutic potential.

Preclinical Biological Evaluation and Molecular Mechanisms of Action of 4 Chloro 6 Methyl 1h Indazol 3 Amine Derivatives

In Vitro Anti-Proliferative and Cytotoxic Activity in Cell Lines

The initial phase of evaluating the therapeutic potential of novel indazole compounds involves screening their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

A series of synthesized indazole derivatives have been tested for their inhibitory activities against various human cancer cell lines, including those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (HepG-2). researchgate.netnih.gov In one study, a specific derivative, designated as compound 6o , demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. researchgate.netnih.gov This compound also showed significant selectivity, as its cytotoxicity against normal human embryonic kidney cells (HEK-293) was much lower (IC50 = 33.2 µM). researchgate.netnih.gov

Another indazole derivative, 2f , exhibited potent growth inhibitory activity across several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.gov This compound was particularly effective against the 4T1 breast cancer cell line, inhibiting both cell proliferation and colony formation. nih.gov The anti-proliferative activities of various indazole derivatives against a selection of cancer cell lines are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6oK562Chronic Myeloid Leukemia5.15 researchgate.netnih.gov
Compound 6oA549Lung Carcinoma>50 nih.gov
Compound 6oHepG-2Hepatoma>50 nih.gov
Compound 2f4T1Breast Cancer0.23–1.15 nih.gov
5-Fluorouracil (B62378) (Control)K562Chronic Myeloid Leukemia26.7 nih.gov

The anti-proliferative activity of the target indazole derivatives is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. researchgate.netnih.gov This standard laboratory method measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. openmedicinalchemistryjournal.com The assay determines the concentration of the compound required to cause a 50% inhibition of cancer cell growth (IC50). nih.gov In these studies, a known broad-spectrum antitumor drug like 5-fluorouracil (5-Fu) is often used as a positive control to benchmark the activity of the newly synthesized compounds. nih.gov

Investigations into Molecular Mechanisms of Action

Beyond assessing cytotoxicity, research delves into the specific molecular pathways through which these compounds exert their anti-cancer effects.

Studies have confirmed that certain indazole derivatives induce programmed cell death, or apoptosis, in cancer cells. The effect of compound 6o on K562 cell apoptosis was quantified using an Annexin V-FITC/PI detection assay. nih.gov Treatment with compound 6o for 48 hours led to a dose-dependent increase in the total apoptosis rates, reaching 37.72% at a concentration of 14 μM. nih.gov Similarly, derivative 2f dose-dependently promoted apoptosis in 4T1 cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, these compounds can affect the cell cycle distribution. nih.gov Analysis via propidium (B1200493) iodide (PI) staining showed that after 24 hours of treatment with compound 6o , the population of K562 cells in the G0/G1 phase increased from 29.4% to 41.1% (at 14 μM), with a corresponding decrease in the proportion of cells in the S phase. nih.gov This indicates that the compound exerts its antitumor properties by inducing cell cycle arrest at the G0/G1 checkpoint. nih.govnih.gov

The mechanisms of apoptosis induction by indazole derivatives involve the modulation of key cellular signaling pathways.

ROS-Mitochondrial Apoptotic Pathway : The derivative 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cancer cells. nih.gov This suggests that its pro-apoptotic effect is connected to the induction of oxidative stress and the mitochondrial pathway of apoptosis. nih.gov

p53/MDM2 pathway : The tumor suppressor protein p53 plays a crucial role in apoptosis and cell cycle arrest. nih.gov Its function is often inhibited by the murine double minute 2 (MDM2) protein in cancer cells. nih.gov Research on compound 6o confirmed its ability to modulate this pathway. researchgate.netnih.gov Western blot analysis showed that treatment with 6o led to an up-regulation of the p53 protein expression level and a reduction in the expression of MDM2 protein in K562 cells. nih.gov This disruption of the p53-MDM2 interaction liberates p53, allowing it to induce apoptosis. nih.gov

The metastatic spread of cancer is driven by cell migration and invasion. Studies have shown that indazole derivatives can interfere with these processes. Treatment of 4T1 breast cancer cells with compound 2f was found to disrupt cell migration and invasion. nih.gov This effect was linked to the modulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion. A reduction in MMP-9 and an increase in its natural inhibitor, tissue inhibitor of matrix metalloproteinase 2 (TIMP2), were observed following treatment with 2f . nih.gov

Target Identification and Validation Studies

Target identification and validation are crucial steps in the development of novel therapeutic agents. For derivatives of 4-Chloro-6-methyl-1H-indazol-3-amine, these studies have elucidated their interactions with various molecular targets, primarily focusing on protein kinases and bacterial enzymes. These investigations provide a foundational understanding of the compounds' mechanisms of action and their potential therapeutic applications.

Kinase Inhibition Profiling (e.g., Tyrosine Threonine Kinase (TTK), Fibroblast Growth Factor Receptor (FGFR), Bcr-Abl, MAPK1, VEGFR-2, c-Met, ROS1, ALK)

Derivatives of the indazole scaffold have demonstrated significant potential as inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, crucial for interacting with the ATP-binding site of many kinases. nih.gov

Tyrosine Threonine Kinase (TTK) , a key regulator of the mitotic spindle checkpoint, has been a target for indazole-based inhibitors. A screening campaign led to the identification of an indazole core with sulfamoylphenyl and acetamido moieties, culminating in a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov Further optimization of 3-(1H-indazol-3-yl)benzenesulfonamides resulted in novel 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides with potent TTK inhibitory activity (IC50 < 10 nM). ebi.ac.uk

Fibroblast Growth Factor Receptor (FGFR) is another important target for indazole derivatives. Novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been evaluated as potent FGFR inhibitors. researchgate.net One compound from this series demonstrated significant FGFR1 inhibition with an IC50 value of 69.1 ± 19.8 nM. researchgate.net Another study identified an indazole derivative, compound 9u, as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov

The Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), has also been successfully targeted by 3-aminoindazole derivatives. A diarylamide 3-aminoindazole, AKE-72, was discovered as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type (IC50 < 0.5 nM) and the T315I mutant (IC50 = 9 nM). nih.govtandfonline.com

Furthermore, indazole derivatives have shown inhibitory activity against other clinically relevant kinases such as c-Met , ROS1 , and ALK . nih.govmemoinoncology.com Crizotinib, an oral small-molecule tyrosine kinase inhibitor, targets ALK, MET, and ROS1. nih.gov The high degree of homology between the tyrosine kinase domains of ALK and ROS-1 makes them susceptible to dual inhibitors. nih.gov

The following table summarizes the kinase inhibitory activities of representative indazole derivatives.

Kinase TargetDerivative TypeIC50 (nM)
TTKN-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide3.6
TTK3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide< 10
FGFR16-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole69.1 ± 19.8
FGFR1Indazole derivative 9u3.3
Bcr-Abl (WT)AKE-72 (diarylamide 3-aminoindazole)< 0.5
Bcr-Abl (T315I)AKE-72 (diarylamide 3-aminoindazole)9

Inhibition of Bacterial DNA Gyrase B

In addition to their anticancer potential, indazole derivatives have emerged as a novel class of inhibitors targeting bacterial DNA gyrase B (GyrB). nih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov The GyrB subunit possesses ATPase activity, which is the target of these indazole derivatives. nih.gov

Guided by structure-based drug design, a series of indazole derivatives were developed that exhibit excellent enzymatic and antibacterial activity. nih.gov These compounds were optimized from a pyrazolopyridone hit and showed potent inhibition of Staphylococcus aureus (Sa) GyrB with IC50 values in the nanomolar range. nih.gov The development of these inhibitors offers a promising avenue to combat the growing threat of antimicrobial resistance. nih.gov

Enzyme Kinetics and Binding Assays

The mechanism of action of this compound derivatives at the molecular level has been investigated through enzyme kinetics and binding assays. Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of their target enzymes.

For kinase inhibitors, the indazole core typically forms hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov In the case of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, molecular docking demonstrated a stable binding with the Leishmania trypanothione (B104310) reductase enzyme, involving a network of hydrophobic and hydrophilic interactions. nih.gov

Binding assays for 1,2,3-triazole hybrids of 8-hydroxyquinoline (B1678124) have been conducted with herring fish sperm DNA (hs-DNA), revealing high binding affinity for some derivatives. acs.org For indazolium-based ruthenium complexes, X-ray structure analysis of their binding to human serum albumin revealed that the indazole ligands are crucial for binding site recognition through hydrophobic interactions before the ruthenium center coordinates to histidine residues of the protein. acs.org

These studies collectively indicate that derivatives of the indazole scaffold can be rationally designed to achieve high-affinity binding to their intended molecular targets, leading to potent inhibition of their biological function.

Preclinical Efficacy in Relevant Disease Models (Non-Human)

The therapeutic potential of this compound derivatives has been further evaluated in preclinical disease models. These non-human studies are essential for assessing the in vivo activity and efficacy of these compounds before they can be considered for clinical development.

In Vivo Anti-Tumor Activity in Xenograft Models

The anti-tumor efficacy of indazole-based compounds has been demonstrated in various xenograft models of human cancer. For instance, a class of TTK inhibitors with an indazole core has been shown to be effective in a xenograft study. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors, which share structural similarities with indazole derivatives, have demonstrated significant in vivo anticancer activity in mouse xenograft models. nih.govresearchgate.net Specifically, mouse PC3 xenograft studies showed that these compounds significantly reduced tumor growth. nih.govresearchgate.net

One study on 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as TTK inhibitors identified a compound that demonstrated in vivo tumor growth inhibition upon oral dosing and was selected for preclinical evaluation. ebi.ac.uk These findings underscore the potential of indazole-based compounds as orally bioavailable anticancer agents.

Efficacy in Mouse Infection Models

The antibacterial potential of indazole derivatives targeting DNA gyrase B has been validated in mouse infection models. nih.gov Selected compounds from a series of indazole GyrB inhibitors exhibited good animal efficacy in various infection models. nih.gov This in vivo efficacy, coupled with their excellent antibacterial activity and favorable pharmacokinetic properties, positions these compounds as promising candidates for further preclinical evaluation as novel antibacterial agents. nih.gov

Other Reported Biological Activities of Indazole Derivatives

The indazole scaffold is a prominent feature in numerous compounds that exhibit a wide array of biological activities. mdpi.comnih.gov Research into indazole derivatives has revealed their potential as antimicrobial, anti-inflammatory, analgesic, antioxidant, antiviral, and antiplatelet agents, among other pharmacological properties. nih.govbenthamdirect.comnih.goveurekaselect.com This section will delve into the preclinical biological evaluations and molecular mechanisms of action of various indazole derivatives in these therapeutic areas.

Antimicrobial (Antibacterial, Antifungal, Antileishmanial) Research

Indazole derivatives have been the subject of extensive research for their potential as antimicrobial agents, demonstrating activity against a range of bacteria, fungi, and protozoan parasites. nih.govresearchgate.net

Antibacterial Research

A number of indazole derivatives have shown promise as potent antibacterial agents. bookpi.org The mechanism of action for some of these derivatives has been identified as the inhibition of bacterial DNA gyrase B, a crucial enzyme for bacterial DNA replication. mitwpu.edu.innih.gov For instance, certain substituted indazole derivatives have demonstrated significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values of 50 μg/mL. mitwpu.edu.in Structure-activity relationship studies have revealed that substitutions at the 5th and 6th positions of the indazole ring can enhance antibacterial activity. mitwpu.edu.in In other research, a series of N-methyl-3-aryl indazoles were screened for their in-vitro antimicrobial properties against several bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.org Some of these compounds showed moderate to good inhibitory activity. orientjchem.org Furthermore, certain 2H-indazole derivatives have displayed weak to modest activity against various Gram-positive clinical isolates, with some showing activity against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, including multidrug-resistant (MDR) strains. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Indazole Derivatives

Compound Type Bacterial Strain Activity/MIC Reference
Substituted Indazoles B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi MIC = 50 μg/mL for active compounds mitwpu.edu.in
N-methyl-3-aryl indazoles Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium Moderate to good inhibitory activity orientjchem.org
2H-Indazoles Enterococcus faecalis MIC ≈ 128 μg/mL nih.gov
2H-Indazoles S. aureus, S. epidermidis (including MDR strains) MIC = 64-128 μg/mL nih.gov

Antifungal Research

The antifungal potential of indazole derivatives has also been investigated. A series of N-methyl-3-aryl indazoles that were tested for antibacterial activity were also screened against the fungal strain Candida albicans. nih.govorientjchem.org Additionally, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com The development of novel indazole derivatives through methods like microwave-assisted synthesis has also yielded compounds with promising antifungal activity against Candida albicans. jchr.org

Antileishmanial Research

Research has highlighted the potential of indazole derivatives as antileishmanial agents. doi.org Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. mdpi.com In a murine model of cutaneous leishmaniasis caused by Leishmania amazonensis, the intralesional administration of the indazole derivative NV6 resulted in a significant reduction in lesion development and parasite load, comparable to the positive control amphotericin B. mdpi.com Another derivative, NV16, led to a reduction in the ulcer area. mdpi.com Furthermore, in vitro testing of 3-chloro-6-nitro-1H-indazole derivatives against three Leishmania species revealed that several compounds exhibited strong to moderate activity against L. infantum. nih.gov

Anti-Inflammatory and Analgesic Research

Indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. bohrium.comnih.gov The anti-inflammatory effects are often attributed to the inhibition of key enzymes and mediators involved in the inflammatory cascade. nih.gov

Certain indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation. mdpi.com In vitro studies have confirmed the inhibitory activity of selected 2,3-diphenyl-2H-indazole derivatives against human COX-2. mdpi.com Beyond COX-2, some indazole derivatives also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway that catalyzes the formation of leukotrienes. sci-hub.se The combination of a 1-benzyl, 3-OH, and 5-OMe or 5-OH substitution on the indazole ring appears to be important for 5-LOX inhibition. sci-hub.se

The anti-inflammatory action of indazole and its derivatives also involves the modulation of pro-inflammatory cytokines. nih.gov Studies have shown that indazole and its derivatives can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. nih.gov For example, indazole itself was found to achieve over 60% inhibition of TNF-α at a concentration of 250 μM. nih.gov

In terms of analgesic activity, indazole and its derivatives have been shown to be effective in attenuating nociceptive responses, particularly in inflammatory models of pain. nih.gov This analgesic effect is likely linked to their anti-inflammatory properties, including the inhibition of inflammatory mediators. nih.gov

Interactive Data Table: Anti-Inflammatory Mechanisms of Indazole Derivatives

Derivative Type Mechanism of Action Key Findings Reference
2,3-diphenyl-2H-indazoles COX-2 Inhibition In vitro inhibitory activity against human COX-2 mdpi.com
Indazole-3-ol derivatives 5-LOX Inhibition 1-benzyl, 3-OH, and 5-OMe/OH substitutions are key for activity sci-hub.se
Indazole and derivatives Cytokine Inhibition Concentration-dependent inhibition of TNF-α and IL-1β nih.gov

Antioxidant Research

Several studies have explored the antioxidant potential of indazole derivatives, revealing their capacity to scavenge free radicals. researchgate.net The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

In one study, a series of newly synthesized indazole derivatives exhibited notable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standard antioxidants. researchgate.net Another investigation into indazole and its derivatives, including 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated a concentration-dependent inhibition of DPPH activity. nih.gov For example, 6-nitroindazole showed a 72.60% inhibition at a concentration of 200 μg/ml. nih.gov Similarly, a series of tetrahydroindazoles were evaluated for their antioxidant properties, with some compounds showing moderate DPPH decoloring activity and others being highly active in the ABTS assay. nih.gov

Antiviral Research (e.g., HIV)

The indazole nucleus is a structural component of various compounds with antiviral properties, including activity against influenza viruses and HIV. researchgate.netdoi.org

Research has led to the discovery of a novel class of indazole-containing compounds that exhibit potent activity against both influenza A and B viruses. nih.gov The mechanism of action for these compounds involves targeting the PA-PB1 interface of the influenza polymerase, which is essential for viral replication. nih.gov The most potent of these compounds showed efficacy in the low micromolar to nanomolar concentration range. nih.gov In other research, pyrrolo[2,3-e]indazole derivatives have been identified as a promising scaffold for the development of novel neuraminidase inhibitors, which are active against both influenza A virus and S. pneumoniae. nih.govrsc.org

While much of the recent focus has been on anti-influenza activity, the broader antiviral potential of indazole derivatives, including anti-HIV activity, has been recognized. nih.govresearchgate.net

Antiplatelet and Other Pharmacological Research

Indazole derivatives have also been investigated for their effects on platelet aggregation and other pharmacological activities. researchgate.net

A notable example is the identification of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as the first non-peptide protease-activated receptor 4 (PAR4) antagonist. nih.gov PAR4 is a receptor on human platelets that, when activated by thrombin, leads to platelet aggregation. By acting as a PAR4 antagonist, YD-3 and its derivatives can inhibit platelet aggregation. nih.gov Further structure-activity relationship studies have identified other derivatives with potent anti-PAR4 activity. For instance, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed a very potent inhibitory effect on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.gov Another derivative, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, exhibited dual inhibitory effects on both PAR4 and thromboxane (B8750289) formation. nih.gov The development of such compounds is a promising avenue for novel antiplatelet drug candidates. nih.gov

Beyond these specific activities, the indazole scaffold is present in compounds with a wide range of pharmacological properties, including anticancer, antihypertensive, and serotonin (B10506) 5-HT3 receptor antagonist activities. nih.govresearchgate.netbohrium.com

Future Research Directions and Unexplored Avenues for 4 Chloro 6 Methyl 1h Indazol 3 Amine Research

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The development of efficient and versatile synthetic routes is fundamental to exploring the full potential of the 4-Chloro-6-methyl-1H-indazol-3-amine scaffold. While foundational methods for creating 3-aminoindazoles exist, such as the reaction of ortho-fluorobenzonitriles with hydrazine (B178648), future research should focus on novel strategies that enhance chemical diversity and streamline production. rsc.orgnih.gov

Key areas for exploration include:

Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium or copper, has revolutionized the synthesis of complex heterocycles. researchgate.net Future work could develop catalytic C-H activation or cross-coupling reactions to functionalize the indazole core or the exocyclic amine, allowing for the rapid generation of a diverse library of derivatives.

One-Pot Reactions: Designing multi-component, one-pot reactions would improve efficiency and reduce waste. rsc.org A strategy that combines the formation of the indazole ring with subsequent functionalization without isolating intermediates would be highly valuable for creating large compound libraries for high-throughput screening. acs.org

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, enhance safety for potentially hazardous reagents like hydrazine, and facilitate scalable synthesis, which is crucial for advancing promising candidates toward clinical development. mdpi.comresearchgate.net

Table 1: Potential Synthetic Strategies for Derivative Generation
MethodologyDescriptionPotential AdvantagesReference
Transition-Metal Cross-CouplingUtilizing catalysts (e.g., Pd, Cu) to form new C-C or C-N bonds at various positions on the indazole ring.High efficiency, broad substrate scope, allows for precise structural modifications. researchgate.net
C-H FunctionalizationDirectly converting C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials.Atom economy, step efficiency, access to novel chemical space. researchgate.net
Multi-Component ReactionsCombining three or more reactants in a single step to rapidly build molecular complexity.High efficiency, diversity-oriented synthesis, reduced purification steps. acs.org
Flow ChemistryPerforming reactions in a continuous stream rather than a batch, allowing for precise control and scalability.Improved safety, reproducibility, ease of scale-up, and integration of reaction steps. mdpi.comresearchgate.net

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. Given the propensity of indazole derivatives to interact with various biological targets, this compound serves as an excellent starting point for the development of such probes.

Future research should focus on modifying the core structure to create tool compounds for target identification and validation. This could involve:

Affinity Labeling: Incorporating photoreactive groups (e.g., azides, diazirines) or electrophilic warheads that can form covalent bonds with their biological targets upon interaction. This allows for the irreversible labeling and subsequent identification of target proteins using techniques like mass spectrometry.

Fluorescent Tagging: Attaching fluorescent dyes to the molecule to visualize its subcellular localization and track its interaction with targets in living cells using advanced microscopy techniques.

Biotinylation: Adding a biotin (B1667282) tag to facilitate the isolation and purification of the target protein-probe complex using streptavidin affinity chromatography, a powerful method for target deconvolution.

Advanced Computational Studies for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, advanced computational studies can guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Future computational efforts should include:

Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives to the active sites of known and novel biological targets. nih.govjocpr.com This can prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess binding stability and understand the key interactions driving affinity and selectivity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model enzymatic reactions or intricate binding interactions with high accuracy, providing deep mechanistic insights.

ADME-T Prediction: Employing computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profiles of designed derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

Investigation of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. samipubco.comnih.gov The indazole scaffold is known for its multi-targeting capabilities, often acting on several kinases or a combination of different protein families. samipubco.comnih.gov

Future research on this compound should systematically investigate its polypharmacological profile. This can be achieved by:

Broad Kinase Screening: Testing the compound against a large panel of human kinases to identify its selectivity profile and uncover potential off-target effects or beneficial multi-target activities. Indazole derivatives are known kinase inhibitors. nih.gov

Phenotypic Screening: Using cell-based assays that measure complex biological responses to identify compounds that have a desired effect, without a priori knowledge of the specific target. This can reveal unexpected therapeutic opportunities.

Chemoproteomics: Employing chemical proteomics techniques to pull down and identify the full spectrum of proteins that interact with the compound in a cellular context.

Table 2: Potential Multi-Targeting Opportunities for Indazole Scaffolds
Target ClassTherapeutic RationaleExample Indazole ActivityReference
Protein Kinases (e.g., VEGFR, FGFR, ABL)Inhibition of multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and survival.Pazopanib, Linifanib, and Niraparib are multi-kinase inhibitors. nih.govnih.govresearchgate.net
Membrane Transporters (e.g., SLC, ABC)Modulating drug absorption, distribution, and overcoming multidrug resistance in cancer.Indazole derivatives have shown activity against various transporters like ABCA1 and ABCC10. nih.gov
Enzymes (e.g., BACE1, Cholinesterases)Simultaneously addressing different pathological pathways in neurodegenerative diseases like Alzheimer's.Derivatives have been designed as dual inhibitors of BACE1 and cholinesterases. nih.gov
GPCRs and Ion ChannelsModulating neurological and cardiovascular functions for treating CNS disorders or pain.The indazole scaffold is versatile and can interact with a wide range of receptors and channels. samipubco.combohrium.com

Application in New Therapeutic Areas Beyond Current Focus

The versatility of the indazole scaffold suggests that this compound could have applications in a wide range of therapeutic areas beyond those traditionally associated with indazoles. nih.govresearchgate.netnih.gov For instance, the structurally related 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent. nih.govchemrxiv.org

Unexplored therapeutic avenues to investigate include:

Antiviral Agents: Building on the precedent of Lenacapavir, derivatives of this compound could be explored as inhibitors of viral replication for HIV or other viruses. nih.gov

Neurodegenerative Diseases: Given the role of kinase dysregulation and neuroinflammation in conditions like Alzheimer's and Parkinson's disease, the potential neuroprotective and anti-inflammatory effects of this compound warrant investigation. nih.gov

Anti-parasitic Agents: Novel indazole derivatives have shown promise against parasites like Leishmania, suggesting a potential application in treating neglected tropical diseases. nih.gov

Metabolic Disorders: Exploring the compound's effects on metabolic targets could uncover new treatments for diseases such as diabetes or obesity.

Mechanistic Studies of Unconventional Biological Activities

Should initial screenings reveal novel or unexpected biological activities for this compound or its derivatives, detailed mechanistic studies will be essential. Understanding how a compound exerts its biological effect at a molecular level is crucial for its development as a therapeutic agent.

Future mechanistic studies could involve:

Target Engagement Assays: Confirming direct binding of the compound to its putative target in cells using techniques like Cellular Thermal Shift Assay (CETSA).

Enzymatic and Biophysical Assays: Characterizing the kinetics of target inhibition and the biophysical properties of the drug-target interaction.

Structural Biology: Determining the co-crystal structure of the compound bound to its target protein using X-ray crystallography or cryo-electron microscopy to reveal the precise binding mode and guide further optimization.

Pathway Analysis: Using transcriptomics, proteomics, and metabolomics to understand the downstream effects of target engagement on cellular signaling pathways and networks.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of vast datasets. Integrating these technologies into the research pipeline for this compound could significantly accelerate the discovery of new drug candidates.

Potential applications include:

Predictive Modeling: Training ML models on existing structure-activity relationship (SAR) data from other indazole compounds to predict the biological activity of novel, virtual derivatives of this compound.

De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific target and possess desirable ADME-T properties.

High-Content Image Analysis: Applying deep learning algorithms to analyze images from high-content screening assays to identify subtle phenotypic changes in cells treated with the compound, providing deeper insights into its mechanism of action.

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise the most efficient synthetic routes for novel, computer-designed derivatives, bridging the gap between virtual design and experimental validation.

Q & A

What are the recommended analytical methods for confirming the molecular structure and purity of 4-Chloro-6-methyl-1H-indazol-3-amine?

Basic Research Question
To confirm structure and purity, employ:

  • X-ray crystallography with SHELX software for refinement of single-crystal structures .
  • NMR spectroscopy (1H/13C) to verify substituent positions and proton environments. Compare chemical shifts with structurally similar compounds, such as 6-Bromo-1H-indazol-4-amine .
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular weight.
  • HPLC with UV detection (e.g., monitoring at 254 nm) to assess purity (>98% as per industry standards for research compounds) .

How can synthetic routes for this compound be optimized to improve yield and scalability?

Basic Research Question
Key strategies include:

  • Mannich reaction adaptations : Utilize protocols from analogous indazole syntheses, such as the coupling of diaza-crown ethers with pyrazole derivatives .
  • Cross-coupling reactions : Incorporate boronate ester intermediates (e.g., Suzuki-Miyaura coupling), as seen in the synthesis of 4-Chloro-7-boronate-indazole derivatives .
  • Temperature control : Maintain reaction temperatures below 80°C to minimize decomposition, as observed in thermally sensitive indazole analogs .

What experimental approaches resolve conflicting spectroscopic data (e.g., NMR splitting patterns) during characterization?

Advanced Research Question
Address discrepancies by:

  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations.
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with empirical data.
  • Tautomerism analysis : Investigate potential keto-enol or annular tautomerism, common in indazole systems, using pH-dependent NMR studies .

How do the chloro and methyl substituents influence the compound’s biological activity in kinase inhibition assays?

Advanced Research Question
Methodological insights:

  • Halogen bonding : The chloro group enhances binding affinity to kinase ATP pockets via halogen-bond interactions (observed in kinase inhibitor SAR studies) .
  • Methyl group effects : Assess lipophilicity (logP) and steric hindrance using comparative assays with des-methyl or bromo-substituted analogs (e.g., 6-Bromo-1H-indazol-4-amine ).
  • Docking simulations : Model interactions with kinase domains (e.g., JAK2 or CDK2) to predict selectivity.

What strategies mitigate stability issues (e.g., hydrolysis or oxidation) during storage or biological testing?

Advanced Research Question
Stabilization methods include:

  • Light-sensitive storage : Store at 2–8°C in amber vials, as recommended for photo-labile indazoles .
  • Buffered solutions : Use pH 7.4 PBS to prevent acidic/basic hydrolysis of the chloro substituent.
  • Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to inhibit oxidation .

How can regioselectivity challenges in functionalizing the indazole core be addressed?

Advanced Research Question
Regioselective modification strategies:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to selectively functionalize the 4- or 6-positions.
  • Protection/deprotection : Temporarily protect the 3-amine group with Boc or Fmoc to direct electrophilic substitution to the 4-chloro position .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce byproduct formation .

What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

Basic Research Question
Standard assays include:

  • Caco-2 cell permeability : Assess intestinal absorption potential.
  • Microsomal stability : Use liver microsomes (human/rat) to estimate metabolic clearance.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

How can computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Advanced Research Question
Employ:

  • Density Functional Theory (DFT) : Calculate activation energies for SNAr at the 4-chloro position vs. competing sites.
  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions susceptible to nucleophilic attack .
  • Comparative analysis : Benchmark against known SNAr reactions of 6-Chloro-2-methyl-2H-indazol-5-amine .

What safety protocols are critical for handling this compound in the lab?

Basic Research Question
Follow:

  • PPE requirements : Gloves, lab coat, and goggles, as recommended for halogenated amines .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.